molecular formula C19H17N5O4 B3898027 4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid

Cat. No.: B3898027
M. Wt: 379.4 g/mol
InChI Key: BZUJMHCJEWXJLM-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a nitropyridine moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylpyrrole, which is then reacted with 4-formylbenzoic acid to form the intermediate compound. This intermediate is further reacted with 5-nitropyridin-2-ylhydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoic acid group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products

    Oxidation: Formation of corresponding nitro-oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or other substituted derivatives.

Scientific Research Applications

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitropyridine and pyrrole moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Lacks the nitropyridine moiety.

    2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrole: Lacks the benzoic acid group.

Uniqueness

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-12-9-15(10-21-22-18-8-7-17(11-20-18)24(27)28)13(2)23(12)16-5-3-14(4-6-16)19(25)26/h3-11H,1-2H3,(H,20,22)(H,25,26)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJMHCJEWXJLM-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=NNC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid
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4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid

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